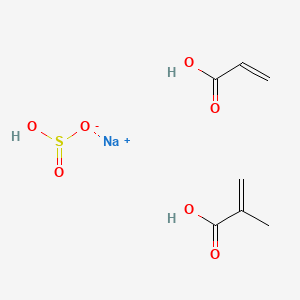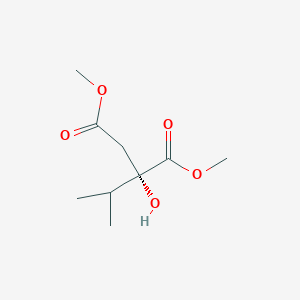
benzyl carbamimidothioate;2-chlorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl carbamimidothioate;2-chlorobenzoic acid is a compound that combines the properties of benzyl carbamimidothioate and 2-chlorobenzoic acid. Benzyl carbamimidothioate is known for its applications in organic synthesis, while 2-chlorobenzoic acid is a derivative of benzoic acid, commonly used in the production of various chemicals, including pharmaceuticals and dyes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl Carbamimidothioate: This compound can be synthesized through the reaction of benzyl isothiocyanate with ammonia or primary amines under mild conditions. The reaction typically involves the nucleophilic attack of the amine on the carbon of the isothiocyanate group, leading to the formation of the carbamimidothioate.
2-Chlorobenzoic Acid: This compound is prepared by the oxidation of 2-chlorotoluene using potassium permanganate.
Industrial Production Methods
Industrial production of 2-chlorobenzoic acid often involves large-scale oxidation processes using oxidizing agents like potassium permanganate or nitric acid. The production of benzyl carbamimidothioate on an industrial scale may involve the use of automated reactors to ensure precise control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2-chlorobenzoic acid can undergo oxidation reactions to form various derivatives.
Reduction: Benzyl carbamimidothioate can be reduced to form benzylamine and thiourea.
Substitution: Both compounds can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Hydrogen gas, metal catalysts.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
From Oxidation: Various oxidized derivatives of 2-chlorobenzoic acid.
From Reduction: Benzylamine and thiourea from benzyl carbamimidothioate.
From Substitution: 2-aminobenzoic acid from 2-chlorobenzoic acid.
Applications De Recherche Scientifique
Benzyl carbamimidothioate;2-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and in the preparation of various chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of dyes, food additives, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzyl carbamimidothioate;2-chlorobenzoic acid involves its interaction with specific molecular targets. For example, benzyl carbamimidothioate may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. 2-chlorobenzoic acid may exert its effects through its acidic properties, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid, widely used as a food preservative and in the synthesis of various chemicals.
2-Aminobenzoic Acid: A derivative of 2-chlorobenzoic acid, used in the synthesis of dyes and pharmaceuticals.
Uniqueness
Benzyl carbamimidothioate;2-chlorobenzoic acid is unique due to its combined properties, allowing it to participate in a wide range of chemical reactions and applications. Its dual functionality makes it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
92551-40-1 |
|---|---|
Formule moléculaire |
C15H15ClN2O2S |
Poids moléculaire |
322.8 g/mol |
Nom IUPAC |
benzyl carbamimidothioate;2-chlorobenzoic acid |
InChI |
InChI=1S/C8H10N2S.C7H5ClO2/c9-8(10)11-6-7-4-2-1-3-5-7;8-6-4-2-1-3-5(6)7(9)10/h1-5H,6H2,(H3,9,10);1-4H,(H,9,10) |
Clé InChI |
ZXQLZMUHELYBMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC(=N)N.C1=CC=C(C(=C1)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Decane-1,10-diylbis(azanediylmethylene)]diphenol](/img/structure/B14363951.png)







![N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea](/img/structure/B14363999.png)
![2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14364000.png)

mercury](/img/structure/B14364020.png)
![3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14364023.png)

